molecular formula C43H64N12O12 B12551272 N~5~-(Diaminomethylidene)-L-ornithylglycyl-L-tyrosyl-L-valyl-L-tyrosyl-L-asparaginylglycyl-L-leucine CAS No. 178951-75-2

N~5~-(Diaminomethylidene)-L-ornithylglycyl-L-tyrosyl-L-valyl-L-tyrosyl-L-asparaginylglycyl-L-leucine

Katalognummer: B12551272
CAS-Nummer: 178951-75-2
Molekulargewicht: 941.0 g/mol
InChI-Schlüssel: PENLEDZVSVBNTB-LINCNNNZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~5~-(Diaminomethylidene)-L-ornithylglycyl-L-tyrosyl-L-valyl-L-tyrosyl-L-asparaginylglycyl-L-leucine is a complex peptide compound with potential applications in various scientific fields. This compound is characterized by its unique sequence of amino acids, which contribute to its specific properties and functions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N5-(Diaminomethylidene)-L-ornithylglycyl-L-tyrosyl-L-valyl-L-tyrosyl-L-asparaginylglycyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid is attached to the resin through its carboxyl group.

    Deprotection: The protecting group on the amino acid’s amino group is removed.

    Coupling: The next amino acid, with its amino group protected, is coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology, where the gene encoding the peptide is inserted into a host organism, such as bacteria or yeast, which then produces the peptide through its natural protein synthesis machinery.

Analyse Chemischer Reaktionen

Types of Reactions

N~5~-(Diaminomethylidene)-L-ornithylglycyl-L-tyrosyl-L-valyl-L-tyrosyl-L-asparaginylglycyl-L-leucine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the tyrosyl residues, leading to the formation of dityrosine or other oxidized products.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Various reagents depending on the desired modification, such as acylating agents for acetylation.

Major Products Formed

    Oxidation: Dityrosine or other oxidized derivatives.

    Reduction: Reduced peptide with free thiol groups.

    Substitution: Modified peptides with new functional groups.

Wissenschaftliche Forschungsanwendungen

N~5~-(Diaminomethylidene)-L-ornithylglycyl-L-tyrosyl-L-valyl-L-tyrosyl-L-asparaginylglycyl-L-leucine has several applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular signaling pathways and protein-protein interactions.

    Medicine: Potential therapeutic applications, including as a drug candidate for targeting specific diseases.

    Industry: Utilized in the development of peptide-based materials and biotechnological processes.

Wirkmechanismus

The mechanism of action of N5-(Diaminomethylidene)-L-ornithylglycyl-L-tyrosyl-L-valyl-L-tyrosyl-L-asparaginylglycyl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific sequence and structure of the peptide.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan: Another peptide with a similar sequence but different amino acid composition.

    Threonyllysylprolyl-N~5~-(diaminomethylidene)ornithine: A tetrapeptide with a similar functional group but shorter sequence.

Uniqueness

N~5~-(Diaminomethylidene)-L-ornithylglycyl-L-tyrosyl-L-valyl-L-tyrosyl-L-asparaginylglycyl-L-leucine is unique due to its specific sequence of amino acids, which confer distinct properties and potential applications. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a valuable compound for research and industrial purposes.

Eigenschaften

CAS-Nummer

178951-75-2

Molekularformel

C43H64N12O12

Molekulargewicht

941.0 g/mol

IUPAC-Name

(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C43H64N12O12/c1-22(2)16-32(42(66)67)52-35(60)21-50-38(62)31(19-33(45)58)53-39(63)30(18-25-9-13-27(57)14-10-25)54-41(65)36(23(3)4)55-40(64)29(17-24-7-11-26(56)12-8-24)51-34(59)20-49-37(61)28(44)6-5-15-48-43(46)47/h7-14,22-23,28-32,36,56-57H,5-6,15-21,44H2,1-4H3,(H2,45,58)(H,49,61)(H,50,62)(H,51,59)(H,52,60)(H,53,63)(H,54,65)(H,55,64)(H,66,67)(H4,46,47,48)/t28-,29-,30-,31-,32-,36-/m0/s1

InChI-Schlüssel

PENLEDZVSVBNTB-LINCNNNZSA-N

Isomerische SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)N

Kanonische SMILES

CC(C)CC(C(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CNC(=O)C(CCCN=C(N)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.